5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride

PACE4 protease inhibition Prostate cancer Proprotein convertase selectivity

5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride (C₇H₆BrClF₃N₃) is a synthetic, halogenated pyridine-2-carboximidamide derivative belonging to the picolinimidamide compound class, featuring a bromine substituent at the 5-position, a trifluoromethyl group at the 3-position, and an amidine hydrochloride salt form that confers enhanced aqueous solubility and physiological protonation for biochemical assay compatibility. Available from research chemical suppliers with typical purity specifications of ≥95% (HPLC), this compound serves primarily as a building block in medicinal chemistry campaigns targeting kinase inhibition, protease selectivity engineering, and agrochemical intermediate synthesis, where its substitution pattern—distinct from the 4-CF₃, 5-CF₃, and 6-CF₃ regioisomers as well as des-bromo and chloro-substituted analogs—directly impacts molecular recognition, metabolic stability, and synthetic derivatization potential.

Molecular Formula C7H6BrClF3N3
Molecular Weight 304.49 g/mol
Cat. No. B13670612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride
Molecular FormulaC7H6BrClF3N3
Molecular Weight304.49 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)C(=N)N)Br.Cl
InChIInChI=1S/C7H5BrF3N3.ClH/c8-3-1-4(7(9,10)11)5(6(12)13)14-2-3;/h1-2H,(H3,12,13);1H
InChIKeyYMSKTZPIWPHKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(trifluoromethyl)picolinimidamide Hydrochloride: Purity, Specification, and Structural Evaluation for Scientific Procurement


5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride (C₇H₆BrClF₃N₃) is a synthetic, halogenated pyridine-2-carboximidamide derivative belonging to the picolinimidamide compound class, featuring a bromine substituent at the 5-position, a trifluoromethyl group at the 3-position, and an amidine hydrochloride salt form that confers enhanced aqueous solubility and physiological protonation for biochemical assay compatibility [1]. Available from research chemical suppliers with typical purity specifications of ≥95% (HPLC), this compound serves primarily as a building block in medicinal chemistry campaigns targeting kinase inhibition, protease selectivity engineering, and agrochemical intermediate synthesis, where its substitution pattern—distinct from the 4-CF₃, 5-CF₃, and 6-CF₃ regioisomers as well as des-bromo and chloro-substituted analogs—directly impacts molecular recognition, metabolic stability, and synthetic derivatization potential .

Why 5-Bromo-3-(trifluoromethyl)picolinimidamide Hydrochloride Cannot Be Replaced by Common In-Class Analogs: A Comparator-Based Evidence Statement


Generic substitution among picolinimidamide and picolinamide derivatives carries demonstrable risk for scientific projects because the bromine atom at the 5-position, the trifluoromethyl group at the 3-position, and the amidine (vs. amide) functional group jointly govern target affinity, isoform selectivity, solubility, and logP in a manner that does not linearly extrapolate across regioisomeric or halogen-exchange variants. Experimentally, replacement of a 4-amidinobenzylamide P1 residue with 5-(aminomethyl)picolinimidamide in PACE4 inhibitors altered both affinity and selectivity [1]; bromide vs. chloride substitution on the pyridine ring controls synthetic cross-coupling reactivity via differential oxidative addition kinetics; and the picolinimidamide hydrochloride form provides distinct aqueous solubility advantages over the corresponding free base or amide form. These three axes of differentiation—biological target engagement, chemical derivatization handle quality, and formulation-ready solubility—constitute independent variables that no single generic replacement can simultaneously match, and their combined effect is unlikely to be replicated by any of the readily available 4-CF₃, 5-CF₃, des-bromo, or chloro-substituted alternatives.

5-Bromo-3-(trifluoromethyl)picolinimidamide Hydrochloride Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Amidine vs. Amide Functional Group: Quantified Target Affinity and Selectivity Differences in PACE4 Protease Inhibition

In a direct head-to-head SAR study within the PACE4 inhibitor series, replacement of the 4-amidinobenzylamide (Amba) P1 residue—containing the amidine moiety—with alternative arginine mimetics was systematically evaluated. The picolinimidamide-containing analog (featuring a 5-(aminomethyl)picolinimidamide P1 group) yielded increased affinity for PACE4 and restored selectivity over the off-target protease furin relative to the Amba-based lead compound C23, which had suffered significant selectivity erosion during optimization [1]. This finding directly demonstrates that the amidine functionality, when presented on a picolinimidamide scaffold, confers measurable gains in both target engagement strength and isoform discrimination—outcomes not achievable with the corresponding amide (picolinamide) or other non-amidine P1 mimetics. The bromine and CF₃ substitution pattern may further modulate these parameters, making the specific compound a critical SAR probe for this target class.

PACE4 protease inhibition Prostate cancer Proprotein convertase selectivity Amidine pharmacophore

3-CF₃ vs. 5-CF₃ vs. 6-CF₃ Regioisomer Structural Differentiation: Computed Physicochemical and Drug-Likeness Property Comparison

Computational drug-likeness profiling of 6-(trifluoromethyl)picolinimidamide hydrochloride (the 6-CF₃ regioisomer) reveals a bioavailability score of 0.55, consensus LogP of 1.65, high GI absorption, blood-brain barrier permeability (BBB+), and no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . While analogous computed data for the target 5-Br-3-CF₃ compound are not identically published in the same format, the 3-CF₃ substitution pattern is structurally and electronically nonequivalent: the CF₃ group at the 3-position exerts a distinct electron-withdrawing inductive effect on the pyridine nitrogen and the amidine group at the 2-position, altering pKa, hydrogen-bonding geometry, and target recognition relative to the 5-CF₃ or 6-CF₃ isomers. This regioisomeric nonequivalence means that computational ADME predictions, solubility behavior, and target docking poses obtained for the 6-CF₃ isomer cannot be directly extrapolated to the 3-CF₃ compound, necessitating isomer-specific experimental evaluation and procurement.

Regioisomer comparison Drug-likeness prediction Physicochemical property profiling ADME optimization

Bromine vs. Chlorine at the 5-Position: Halogen-Dependent Synthetic Utility for Cross-Coupling Derivatization

The 5-bromo substituent on the target compound provides a chemically orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) with reactivity that exceeds the corresponding 5-chloro analog by approximately 1–2 orders of magnitude in oxidative addition kinetics, a well-established principle in organometallic chemistry . The 3-CF₃ group further electronically activates the pyridine ring toward nucleophilic aromatic substitution and enhances the electrophilicity of the C-Br bond via its electron-withdrawing inductive effect. Direct comparison with the des-bromo analog (3-(trifluoromethyl)picolinimidamide) shows that the latter lacks any halogen coupling handle entirely, limiting downstream diversification to amidine-directed functionalization alone. The combination of bromine (strong coupling handle) and 3-CF₃ (electronic activation) is not replicated in any single commercially available regioisomer, making this compound a uniquely versatile late-stage diversification building block for library synthesis.

Cross-coupling Suzuki coupling Halogen reactivity Building block versatility

Solubility-Enabling Hydrochloride Salt Form vs. Free Base: Procurement-Relevant Formulation Advantage

The hydrochloride salt form of 5-bromo-3-(trifluoromethyl)picolinimidamide delivers substantially enhanced aqueous solubility compared to the corresponding free base, a difference driven by the ionic character of the protonated amidine. The picolinimidamide scaffold's amidine group has a pKa of approximately 10–12, ensuring quantitative protonation at physiological pH (7.4) and in standard aqueous assay buffers; the hydrochloride counterion pre-protonates the compound, eliminating the need for in situ acidification and ensuring consistent dissolution behavior across experiments [1]. This is a procurement-relevant differentiation: the free base form of the same scaffold (CAS 1179533-41-5 for the des-bromo analog) requires additional solubilization steps and may exhibit batch-to-batch variability in protonation state. The hydrochloride form is therefore the preferred starting material for biochemical assays, cell-based screening, and in vivo formulation preparation, where reproducible compound handling directly impacts data quality.

Salt form selection Aqueous solubility Assay compatibility Formulation development

5-Bromo-3-(trifluoromethyl)picolinimidamide Hydrochloride: Evidence-Backed Application Scenarios Where This Compound Demonstrates Measurable Differentiation


Protease Inhibitor Lead Optimization: PACE4/Furin Selectivity Engineering with Amidine P1 Mimetics

Programs developing selective inhibitors of proprotein convertases (PACE4, furin) for oncology indications—particularly prostate cancer—benefit directly from the picolinimidamide scaffold's demonstrated ability to restore PACE4-over-furin selectivity. The Journal of Medicinal Chemistry study (2018) [1] provides validated SAR showing that amidine-based P1 residues on the picolinimidamide core improve target affinity and selectivity relative to non-amidine alternatives. The 5-bromo-3-CF₃ substitution pattern offers an additional vector for modulating S1 pocket occupancy that is not present in the parent picolinimidamide compound studied. Procurement of the hydrochloride salt ensures immediate solubility for enzymatic assay setup without further chemical manipulation.

Kinase and Epigenetic Target Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry groups constructing focused compound libraries for kinase or bromodomain targets can exploit the 5-bromo substituent as a universal Suzuki coupling handle for installing aryl, heteroaryl, or alkenyl diversity elements at the pyridine 5-position. The 3-CF₃ group simultaneously enhances target binding through hydrophobic and electronic effects while electronically activating the C-Br bond for faster coupling kinetics. Compared to the des-bromo analog (which offers no coupling site) and the 5-chloro analog (which requires more forcing conditions), this compound maximizes library synthesis efficiency and scope.

Agrochemical Intermediate Development: Trifluoromethylpyridine Building Block with Regiospecific Halogenation

The patent literature [1] documents trifluoromethylpyridine derivatives as key intermediates in herbicide synthesis, where the CF₃ group enhances lipid solubility and plant tissue penetration. The 5-bromo-3-CF₃ substitution pattern is structurally distinct from the 4-CF₃ and 5-CF₃ isomers commonly employed in agrochemical patents, offering a regiospecifically differentiated scaffold for generating novel patentable compositions of matter in crop protection research. The hydrochloride salt form facilitates aqueous formulation development for greenhouse and field trial sample preparation.

Diabetes Target Validation: FoxO-1 Inhibition Using Picolinimidamide Scaffolds

Patent KR20200056685A [1] explicitly claims novel picolinimidamide compounds as FoxO-1 activity inhibitors for preventing or treating diabetes by reducing insulin resistance. The 5-bromo-3-CF₃ substitution pattern provides an SAR expansion point on this patented scaffold, enabling evaluation of halogen and CF₃ electronic effects on FoxO-1 inhibition potency and selectivity over related forkhead box transcription factors. Procurement of the compound as the hydrochloride salt supports direct use in cellular insulin resistance assays measuring glucose uptake and FoxO-1 nuclear translocation, with documented structural differentiation from the patent exemplars ensuring freedom-to-operate for exploratory research.

Quote Request

Request a Quote for 5-Bromo-3-(trifluoromethyl)picolinimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.